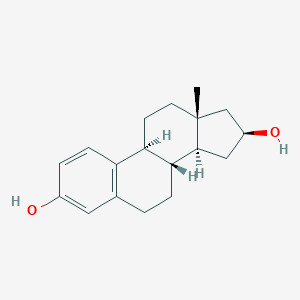

16beta-Estradiol

Description

Structure

3D Structure

Properties

CAS No. |

1225-58-7 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(8S,9S,13R,14S,16S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C18H24O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,13,15-17,19-20H,2,4,6-7,9-10H2,1H3/t13-,15+,16+,17-,18+/m0/s1 |

InChI Key |

DVMAUGGKVWJBDV-IREHDKGXSA-N |

SMILES |

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O |

Other CAS No. |

1225-58-7 |

Synonyms |

16alpha-estradiol 16beta-estradiol estradiol-16 estradiol-16, (16beta)-isomer estradiol-16alpha estradiol-16beta |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 16beta Estradiol

Steroidogenic Precursors and Intermediates

The journey from a basic lipid molecule to a specific estrogen involves a cascade of chemical modifications.

All steroid hormones in the human body, including estrogens, trace their origin to cholesterol. doctoranat.comresearchgate.net This waxy lipid serves as the foundational molecule from which a complex series of enzymatic reactions begins. doctoranat.comnih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme). researchgate.netnih.gov Pregnenolone itself is not a hormone but is the critical precursor from which all other steroid hormones are derived. researchgate.net The body's demand for hormones can influence cholesterol production, highlighting the interconnectedness of these biochemical systems. doctoranat.com

The direct precursors to estrogens are androgens, often referred to as male hormones, although they are essential intermediates in both sexes. wikipedia.orgendotext.org The biosynthesis of the core estrogen structure relies on the modification of these androgenic molecules.

Androstenedione (B190577) and testosterone (B1683101) are the immediate precursors for the synthesis of the primary estrogens, estrone (B1671321) (E1) and estradiol (B170435) (E2). wikipedia.orgimmunotech.cz Androstenedione can be converted to estrone, or it can first be transformed into testosterone, which is then converted to estradiol. immunotech.cztaylorandfrancis.com The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is responsible for the interconversion of androstenedione and testosterone, as well as estrone and estradiol. frontiersin.orgbio-rad.com While testosterone is primarily produced in the testes in males, in females, about half is derived from circulating precursor hormones like androstenedione. pathophys.org 16beta-estradiol is understood to be an oxidative metabolite of 17beta-estradiol. hmdb.ca Research has shown that small quantities of 16beta-hydroxyestrogens can be formed from estradiol through the action of the enzyme CYP3A4. nih.gov Additionally, 16beta-hydroxyestrone, a metabolite of estrone, serves as a metabolic intermediate in the pathway to this compound (also known as epiestriol). wikipedia.org

Dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-S, are among the most abundant circulating steroid precursors in the body. endotext.orgwikipedia.org Produced mainly by the adrenal glands, DHEA functions as a key intermediate, being converted into androgens like androstenedione and subsequently into estrogens. taylorandfrancis.comfrontiersin.orgpharmacist.com A concurrent metabolic pathway for DHEA involves hydroxylation at the carbon-16 position. sav.sk Studies have identified that the enzyme CYP11A1 can catalyze the 16β-hydroxylation of DHEA. nih.gov This creates 16β-hydroxy-DHEA, which can then be further metabolized. During pregnancy, 16α-hydroxy-DHEA, a related compound, is a major precursor for estriol (B74026) synthesis in the feto-placental unit. sav.skmdpi.comresearchgate.net

Androgens and Other Steroids as Direct Precursors

Key Enzymes in this compound Biosynthesis

Specific enzymes are critical for catalyzing the necessary reactions in estrogen synthesis. The formation of the characteristic aromatic A-ring of estrogens is a defining step in this process.

The enzyme cytochrome P450 aromatase, also known as estrogen synthetase or CYP19A1, is a member of the cytochrome P450 superfamily. wikipedia.orgnih.gov It is responsible for the pivotal step of converting androgens into estrogens. wikipedia.orgresearchgate.net Aromatase catalyzes the aromatization of the A-ring of androstenedione and testosterone to produce estrone and estradiol, respectively. immunotech.czfrontiersin.orgglowm.com This reaction is irreversible and is the final, defining step in the biosynthesis of the primary estrogens. frontiersin.org Aromatase is found in various tissues, including the ovaries, placenta, adipose tissue, and brain, allowing for estrogen production at multiple sites. wikipedia.orgglowm.com The estrogens formed by aromatase, particularly estradiol, can then undergo further metabolic changes, such as the hydroxylation that produces this compound. nih.gov

17beta-Hydroxysteroid Dehydrogenases (17beta-HSDs)

The 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) are a family of enzymes that play a critical role in the final steps of sex steroid biosynthesis. bioscientifica.comnih.gov These enzymes are alcohol oxidoreductases that catalyze the interconversion between 17-ketosteroids, which have low biological activity, and their corresponding 17beta-hydroxysteroids, which are significantly more potent. researchgate.netaopwiki.org This enzymatic action is a key pre-receptor control mechanism that regulates the intracellular availability of active androgens and estrogens, as the 17beta-hydroxylated forms bind to their respective receptors with much higher affinity. aopwiki.org Different 17beta-HSD isoenzymes exhibit distinct tissue distribution patterns and substrate specificities, suggesting specialized roles in either glandular (endocrine) hormone production or local (intracrine) modulation of steroid activity within peripheral tissues. nih.govresearchgate.net

17beta-HSD Type 1 (Conversion of Estrone to Estradiol)

17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) is the primary enzyme responsible for catalyzing the reduction of the weak estrogen, estrone (E1), to the most potent and biologically active estrogen, 17beta-estradiol (E2). acs.orgmdpi.comscirp.org This reaction utilizes NAD(P)H as a cofactor and represents the final, crucial step in the biosynthesis of estradiol. acs.orgmdpi.com Due to its preference for the reductive reaction, 17beta-HSD1 significantly increases the local concentration of potent estradiol in various tissues. nih.govresearchgate.net The enzyme is highly expressed in the granulosa cells of ovarian follicles and the placenta. bioscientifica.comwikipedia.org Importantly, its expression is also found in estrogen-sensitive peripheral tissues, including the endometrium and breast cancer cells, where it contributes to a high local ratio of estradiol to estrone. nih.govoup.com

| Substrate | Enzyme | Product | Cofactor | Primary Function |

| Estrone (E1) | 17beta-HSD Type 1 | 17beta-Estradiol (E2) | NAD(P)H | Activation of weak estrogen to potent estrogen. acs.orgmdpi.com |

17beta-HSD Type 2 (Conversion of Estradiol to Estrone)

| Substrate | Enzyme | Product | Cofactor | Primary Function |

| 17beta-Estradiol (E2) | 17beta-HSD Type 2 | Estrone (E1) | NAD+ | Inactivation of potent estrogen to weak estrogen. aopwiki.orgmdpi.com |

Other Contributing Enzymes (e.g., P450scc, HSD3B2, P450c17)

The biosynthesis of estrogens is dependent on a cascade of enzymatic reactions that produce the necessary androgen precursors. This process, known as steroidogenesis, begins with cholesterol and involves several key enzymes located in either the mitochondria or the endoplasmic reticulum. nih.gove-apem.org

P450scc (CYP11A1): The steroidogenic pathway is initiated by the cholesterol side-chain cleavage enzyme, P450scc. nih.gove-apem.org Located on the inner mitochondrial membrane, this enzyme catalyzes the conversion of cholesterol to pregnenolone, which is the first and rate-limiting step for the synthesis of all steroid hormones. nih.govnih.gov

HSD3B2 (3beta-hydroxysteroid dehydrogenase type 2): Pregnenolone is then converted to progesterone (B1679170) by the action of 3beta-hydroxysteroid dehydrogenase type 2 (HSD3B2). e-apem.orgmednexus.org This enzyme is found in both the mitochondria and the endoplasmic reticulum. e-apem.org

P450c17 (CYP17A1): The subsequent steps are catalyzed by cytochrome P450c17, an enzyme in the endoplasmic reticulum with dual functions. nih.gov Its 17α-hydroxylase activity converts progesterone into 17α-hydroxyprogesterone, and its 17,20-lyase activity then converts this intermediate into androstenedione. nih.govmednexus.orgconicet.gov.ar Androstenedione is a C19 steroid that serves as a direct precursor for the synthesis of estrone. conicet.gov.arpathophys.org

Regulation of Biosynthesis Pathways in Different Tissues

The regulation of estrogen biosynthesis is highly tissue-specific, involving different hormonal signals and promoters to control gene expression. hormonebalance.org

In premenopausal women, the primary site of estrogen synthesis is the ovary, where the process is tightly regulated by the hypothalamic-pituitary-gonadal axis. pathophys.orgimmunotech.cz Luteinizing hormone (LH) stimulates theca cells to produce androstenedione, which then diffuses to adjacent granulosa cells. pathophys.org In the granulosa cells, follicle-stimulating hormone (FSH) stimulates the expression of aromatase (CYP19A1) and 17beta-HSD1, which convert androstenedione to estrone and subsequently to estradiol. conicet.gov.arpathophys.org

Following menopause, ovarian estrogen production ceases, and extragonadal tissues become the main source of estrogens. immunotech.cznih.gov These sites, which include adipose tissue, bone, vascular endothelium, and the brain, cannot produce steroids from cholesterol but can convert circulating androgens (primarily from the adrenal glands) into estrogens. hormonebalance.orgnih.gov This local synthesis is regulated by different factors; for instance, in adipose tissue and bone, aromatase expression is driven by glucocorticoids and cytokines. hormonebalance.org The locally produced estrogen then acts in a paracrine or intracrine fashion, meaning its effects are confined to the tissue in which it was synthesized. hormonebalance.org

| Tissue | Primary Regulatory Hormones/Factors | Key Enzymes Stimulated | Mechanism |

| Ovary (Granulosa Cells) | Follicle-Stimulating Hormone (FSH) | Aromatase (CYP19A1), 17beta-HSD1 | Endocrine production for systemic circulation. pathophys.org |

| Adipose Tissue / Bone | Glucocorticoids, Class 1 Cytokines | Aromatase (CYP19A1) | Paracrine/intracrine production from circulating androgens. hormonebalance.org |

| Placenta | Retinoids | Aromatase (CYP19A1) | High-level production during pregnancy. hormonebalance.org |

| Brain (Neurons/Astrocytes) | GnRH, various local factors | Aromatase (CYP19A1) | Local neuroprotective and signaling functions. acs.orgmdpi.com |

Metabolic Transformations and Conjugation

Once synthesized, estradiol undergoes extensive metabolic transformations, primarily in the liver but also in extrahepatic tissues. pharmgkb.orgpsu.edu These modifications are crucial for its elimination and for modulating its biological activity. The primary metabolic pathway is oxidation, specifically hydroxylation, which is catalyzed by a superfamily of enzymes known as cytochrome P450s (CYPs). psu.edunih.gov This process can generate a wide array of metabolites, including catechol estrogens (e.g., 2-hydroxyestradiol) and other hydroxylated forms like 16alpha- and 16beta-hydroxyestradiol. drugbank.comwikipedia.orgoup.com

Hydroxylation by Cytochrome P450 Enzymes (e.g., CYP1A, CYP2B1, CYP3A)

The hydroxylation of estradiol is carried out by various CYP isoforms with distinct regioselectivity, leading to different metabolic products. drugbank.comoup.com

CYP1A Family (CYP1A1/CYP1A2): These enzymes are primarily responsible for the 2-hydroxylation of estradiol, which is a major metabolic pathway, especially in the liver. psu.eduwikipedia.org CYP1A1 is mainly expressed in extrahepatic tissues, while CYP1A2 is abundant in the liver. psu.edunih.gov

CYP2B1: This enzyme also contributes to the 2- and 4-hydroxylation of estrogens. pharmgkb.orgpharmgkb.org

CYP3A Family (CYP3A4/CYP3A5): The CYP3A subfamily, particularly CYP3A4, is highly versatile and plays a significant role in estrogen metabolism. psu.edu CYP3A4 catalyzes the hydroxylation of estradiol at multiple positions, including the C2, C4, and C16 positions. drugbank.comoup.com The formation of 16-hydroxylated metabolites is of particular relevance. Research has demonstrated that CYP3A4 is capable of forming small amounts of both 16alpha- and 16beta-hydroxyestrogens from 17beta-estradiol. drugbank.comoup.com The formation of 16beta-hydroxy-17beta-estradiol (commonly known as this compound or epiestriol) is therefore a direct result of this metabolic action by CYP3A4. hmdb.ca

| CYP Isoform | Primary Site of Expression | Major Hydroxylation Products from Estradiol |

| CYP1A1 | Extrahepatic Tissues (e.g., breast, uterus) | 2-Hydroxyestradiol (B1664083) psu.edunih.gov |

| CYP1A2 | Liver | 2-Hydroxyestradiol psu.edunih.gov |

| CYP1B1 | Estrogen Target Tissues (e.g., breast, uterus) | 4-Hydroxyestradiol nih.gov |

| CYP3A4 | Liver, Intestine | 2-Hydroxyestradiol, 4-Hydroxyestradiol, 16alpha-Hydroxyestradiol, 16beta-Hydroxyestradiol drugbank.comoup.comoup.com |

Methylation by Catechol-O-Methyltransferase (COMT)

Methylation is a crucial Phase II metabolic reaction for certain types of estrogens, specifically catechol estrogens. This process is catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). uniprot.orgdrugbank.com COMT acts by transferring a methyl group from its co-substrate S-adenosyl-L-methionine (SAM) to the hydroxyl groups of catechol compounds, which are characterized by two adjacent hydroxyl groups on an aromatic ring. rcsb.org This enzymatic action is a key step in the inactivation and detoxification of catecholamine neurotransmitters and catechol estrogens, such as 2-hydroxyestradiol and 4-hydroxyestradiol. uniprot.orgwikipedia.org

The primary oxidative pathways for estradiol and estrone involve hydroxylation at the C2 and C4 positions, creating these catechol estrogens. wikipedia.orgjbr-pub.org.cn These catechols are then substrates for COMT, which converts them into their respective methoxy (B1213986) derivatives (e.g., 2-methoxyestradiol). wikipedia.org This methylation is considered a detoxification step, as it prevents the catechol estrogens from being oxidized into reactive quinones that can cause DNA damage. biosynth.com

However, this compound itself is not a direct substrate for COMT. Its structure features hydroxyl groups at the C3, C16-beta, and C17-beta positions, but it lacks the defining catechol structure on its A-ring. hmdb.canih.gov Therefore, for this compound to be metabolized by COMT, it would first need to undergo hydroxylation at the C2 or C4 position, a process catalyzed by cytochrome P450 enzymes. jbr-pub.org.cn

Sulfation by Sulfotransferases (SULTs) and Desulfation by Steroid Sulfatase (STS)

Sulfation represents a significant pathway in the metabolism and regulation of steroid hormones, including this compound. This process involves the transfer of a sulfonate group to the steroid molecule, a reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). jbr-pub.org.cnontosight.ai The addition of the charged sulfate (B86663) moiety dramatically increases the water solubility of the steroid, rendering it biologically inactive and facilitating its elimination from the body via urine or bile. ontosight.ai Conversely, the enzyme steroid sulfatase (STS) can remove this sulfate group, a process called desulfation. jbr-pub.org.cn This reverse action regenerates the biologically active steroid from its inactive sulfated form, providing a mechanism for tissues to regulate local hormone levels. jbr-pub.org.cn

While a broad range of steroids undergo sulfation, specific hydroxyl positions are more susceptible. Research has indicated that hydroxyl groups at the 16β-position of steroids are prone to sulfation. bioscientifica.com The metabolism of estriol isomers, including this compound, can result in diconjugated metabolites, such as estriol 3-sulfate 16-glucuronide, (16beta,17beta)-isomer, which underscores that both sulfation and glucuronidation occur on this molecule. ontosight.ai This conjugation is a critical step in estrogen metabolism, influencing both biological activity and excretion. ontosight.ai

| Process | Enzyme Family | Function | Effect on Steroid |

|---|---|---|---|

| Sulfation | Sulfotransferases (SULTs) | Adds a sulfate group | Inactivation and increased water solubility |

| Desulfation | Steroid Sulfatase (STS) | Removes a sulfate group | Reactivation to biologically active form |

Glucuronidation by Glucuronyltransferases (UGTs)

Glucuronidation is a major Phase II conjugation reaction that serves to detoxify and eliminate a wide variety of endogenous compounds, including steroids like this compound. biotransformer.ca This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. ontosight.ai The resulting glucuronide conjugate is significantly more water-soluble and is readily excreted from the body. ontosight.ai

The glucuronidation of this compound (also known as 16-epiestriol) has been studied in detail, revealing a high degree of regio- and stereospecificity among different UGT isoforms. nih.gov Specific human UGTs have been identified as key players in its metabolism:

UGT1A10 : This isoform is highly active in conjugating the hydroxyl group at the C3 position of 16-epiestriol (B195161). nih.gov

UGT2B7 : This is the most active UGT enzyme toward the hydroxyl group at the C16 position of 16-epiestriol. nih.gov

The combined action of these enzymes in tissues like the liver and intestine contributes to the efficient glucuronidation of 16-epiestriol. nih.gov The formation of metabolites such as 16-Epiestriol 16-O-(beta-D-glucuronide) is a crucial step that not only deactivates the estrogen but also prepares it for renal excretion. ontosight.ai Furthermore, dually conjugated metabolites like estriol 3-sulfate 16-glucuronide, (16beta,17beta)-isomer, have been identified, indicating that this compound undergoes extensive metabolic processing before elimination. ontosight.ai

Formation of Active and Inactive Metabolites

The metabolic pathways of this compound give rise to various metabolites with differing biological activities. The parent compound, this compound, is itself considered a minor and weak endogenous estrogen. hmdb.ca It is formed as a metabolite of estrone or as an oxidative metabolite of 17beta-estradiol. hmdb.cacaymanchem.com In addition to its weak estrogenic actions, this compound has been found to possess significant anti-inflammatory properties, without the glycogenic or immunosuppressive effects associated with conventional anti-inflammatory steroids like glucocorticoids. wikipedia.orgsigmaaldrich.com

The primary purpose of the metabolic processes of sulfation and glucuronidation is the formation of inactive metabolites. When this compound is conjugated with a sulfate or glucuronic acid moiety, its ability to bind to estrogen receptors is lost, and the resulting molecule is rendered biologically inert. jbr-pub.org.cnontosight.ai These conjugated metabolites, such as 16-Epiestriol 16-O-(beta-D-glucuronide) and the diconjugate estriol 3-sulfate 16-glucuronide, are water-soluble products destined for excretion. ontosight.aiontosight.ai

However, the pathway involving steroid sulfatase (STS) introduces a layer of regulation. The hydrolysis of a sulfated estrogen by STS can regenerate the biologically active, unconjugated steroid. jbr-pub.org.cn This allows tissues to convert the inactive, circulating sulfated estrogen back into an active form, thereby modulating local estrogenic activity. Therefore, while sulfated and glucuronidated forms of this compound are considered inactive excretion products, the sulfated conjugate can also be viewed as a potential reservoir for the active hormone.

| Compound | Metabolic State | Biological Activity |

|---|---|---|

| This compound | Parent Compound (Active) | Weak estrogenic, anti-inflammatory hmdb.casigmaaldrich.com |

| This compound Sulfate | Sulfated Metabolite (Inactive) | Biologically inactive; serves as excretion product or reservoir jbr-pub.org.cn |

| This compound Glucuronide | Glucuronidated Metabolite (Inactive) | Biologically inactive; serves as excretion product ontosight.ai |

Molecular Mechanisms of 16beta Estradiol Action

Genomic Signaling Pathways

The primary mechanism of action for 16β-estradiol, like other estrogens, involves the regulation of gene expression through nuclear receptors. This process, known as the genomic signaling pathway, is mediated by the two main estrogen receptor subtypes, ERα and ERβ. frontiersin.orgnih.gov These receptors are ligand-activated transcription factors that modulate the expression of target genes upon binding to estrogens. frontiersin.orgnih.gov

Ligand-Dependent Nuclear Translocation and Dimerization

In the absence of a ligand, estrogen receptors are typically in an inactive state within the cell, often complexed with heat shock proteins (HSPs) such as HSP90. frontiersin.orgnih.govgithub.io The binding of an estrogenic ligand, such as 16β-estradiol, to the ligand-binding domain (LBD) of the receptor induces a critical conformational change. nih.govcreative-diagnostics.com This change facilitates the dissociation of the HSPs, unmasking domains on the receptor that are necessary for its subsequent actions. frontiersin.orgnih.gov

Following ligand binding and activation, the receptor undergoes dimerization, forming either homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). wikipedia.orgfrontiersin.orgbmbreports.org This dimerization is a prerequisite for efficient DNA binding. The activated ligand-receptor dimer then translocates from the cytoplasm into the nucleus, a crucial step for it to access the cell's genetic material. wikipedia.orgfrontiersin.org While some studies suggest ERs are primarily nuclear even without a ligand, hormone binding is a key trigger for the series of events leading to gene regulation. wikipedia.orgimrpress.com Some research indicates that ERβ can translocate to the plasma membrane rapidly upon estrogen exposure, whereas ERα's localization may remain unchanged, suggesting differential regulation of the two subtypes. nih.gov

Estrogen Response Element (ERE) Binding and Transcriptional Regulation

Once inside the nucleus, the estrogen-ER dimer complex directly binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. frontiersin.orgcreative-diagnostics.combmbreports.orgmdpi.com The ERE is a specific palindromic sequence (5'-AGGTCAnnnTGACCT-3') that the DNA-binding domain (DBD) of the receptor recognizes with high affinity. nih.gov The binding of the ER dimer to the ERE is a central event in the classical genomic pathway, initiating the process of transcriptional regulation. wikipedia.orgnih.gov

While both ERα and ERβ bind to the consensus ERE, there can be differences in their binding affinity and transcriptional activity depending on variations in the ERE sequence. nih.govnih.gov Furthermore, studies have shown that the N-terminal domain of ERβ may impair its binding to the ERE in situ, which could account for some of the observed functional differences between ERα and ERβ. nih.gov

Table 1: Comparison of Estrogen Receptor (ER) Domains

| Domain | Alternative Name | Key Functions |

| A/B | N-Terminal Domain (NTD), Activation Function 1 (AF-1) | Mediates ligand-independent transcriptional activation; interacts with co-regulators. frontiersin.orgnih.gov |

| C | DNA-Binding Domain (DBD) | Highly conserved; recognizes and binds to EREs on DNA; involved in receptor dimerization. wikipedia.orgfrontiersin.orgnih.gov |

| D | Hinge Region | Flexible region connecting the DBD and LBD; contains a nuclear localization signal. wikipedia.orgfrontiersin.org |

| E/F | Ligand-Binding Domain (LBD), Activation Function 2 (AF-2) | Binds to estrogenic ligands; crucial for ligand-dependent transcriptional activation; contains binding sites for coactivators and corepressors; involved in dimerization. wikipedia.orgfrontiersin.org |

The transcriptional activity of the ER-ERE complex is not determined by DNA binding alone. The conformation of the ligand-bound receptor dictates its interaction with a large suite of nuclear proteins known as coactivators and corepressors. github.ioimrpress.com When an agonist like 17β-estradiol (and presumably 16β-estradiol) binds, the receptor's LBD adopts a conformation that promotes the recruitment of coactivator proteins. github.ioimrpress.com These coactivators, which include proteins from the p160 family (e.g., SRC-1, SRC-2/GRIP1, SRC-3/AIB1) and others like CBP/p300 and CARM1, form a large complex at the gene promoter. github.ioimrpress.comnih.gov

Coactivators facilitate gene transcription through several mechanisms, most notably by possessing histone acetyltransferase (HAT) activity or by recruiting other proteins with HAT activity (like p300/CBP). github.ioimrpress.com Histone acetylation neutralizes the positive charge of lysine (B10760008) residues on histones, leading to a more relaxed chromatin structure (euchromatin). This decondensation of chromatin makes the DNA more accessible to the basal transcriptional machinery, including RNA polymerase II, thereby enhancing gene expression. github.io

Conversely, when antagonists bind, they induce a different conformational change in the ER that favors the recruitment of corepressor proteins (e.g., N-CoR, SMRT). imrpress.com Corepressors often recruit histone deacetylases (HDACs), which remove acetyl groups from histones. This action leads to chromatin condensation (heterochromatin), which represses gene transcription. github.io The balance between coactivator and corepressor recruitment in a specific cell type is a key determinant of the ultimate biological response to an estrogenic compound. wikipedia.orgcreative-diagnostics.com

The culmination of ERE binding and co-regulator recruitment is the modulation of target gene transcription, resulting in changes in the levels of messenger RNA (mRNA) and, consequently, protein synthesis. frontiersin.org This alters cellular functions in diverse ways. For instance, ERα activation by estrogen is known to upregulate the expression of genes involved in cell proliferation, such as cyclin D1 and c-myc. frontiersin.orgnih.gov In contrast, ERβ activation can have opposing effects, repressing these same genes and increasing the expression of cell cycle inhibitors like p21 and p27Kip1, leading to G2 phase cell cycle arrest in some models. nih.gov

Research has also demonstrated that ER subtypes mediate distinct pathways of gene expression. In vascular tissue, for example, ERα and ERβ regulate different sets of genes. Notably, the estrogen-ERβ pathway has been shown to down-regulate mRNAs for several nuclear-encoded subunits of the mitochondrial respiratory chain. oup.com Furthermore, estrogen signaling can influence the expression of non-coding RNAs, which are themselves important regulators of gene expression, adding another layer of complexity to the estrogen response.

Estrogen Receptor Interaction with Other Transcription Factors (e.g., AP-1, Sp-1)

In addition to the direct ERE-binding mechanism, ERs can regulate gene expression through an ERE-independent pathway. This involves the ER complex "tethering" to other DNA-bound transcription factors, thereby modulating their activity without the ER itself binding to DNA. frontiersin.orgnih.govuniprot.org Two of the most well-characterized transcription factors that interact with ERs are Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp-1). frontiersin.orguniprot.org

The interaction with AP-1 (a complex typically formed by proteins from the Jun and Fos families) allows ERs to influence the expression of genes that have AP-1 binding sites in their promoters. frontiersin.orgimrpress.com The outcome of this interaction (activation or repression) is highly context-dependent, relying on the ER subtype, the specific ligand, and the cell type. imrpress.comnih.gov For instance, estrogen-liganded ERα can enhance AP-1 activity by recruiting p160 coactivators, using the same activation functions (AF-1 and AF-2) that are required for ERE-dependent transcription. nih.gov Interestingly, some evidence suggests that ERs located in the cytoplasm can activate AP-1 dependent transcription via non-genomic signaling through the MAP-kinase pathway, while nuclear ERs may repress it. nih.gov

ERs also interact with the Sp-1 transcription factor, which binds to GC-rich regions in the promoters of numerous genes, including many that lack a classical ERE. imrpress.comuniprot.org This interaction is crucial for the estrogen-mediated regulation of genes like the low-density lipoprotein receptor (LDLR) gene. nih.gov Studies have shown that ERα can enhance the formation of the Sp-1-DNA complex and that its N-terminal AF-1 region is critical for this mode of transcriptional activation. nih.gov Conversely, ERβ has been shown to interact with Sp-1 to recruit a corepressor complex to the ERα gene promoter, thereby down-regulating ERα expression in a feedback mechanism. nih.gov

Non-Genomic Signaling Pathways

Beyond its classical genomic functions, 16beta-estradiol can elicit rapid biological responses through non-genomic signaling pathways. These actions are initiated at the cell membrane and involve the activation of various intracellular signaling cascades, ultimately influencing cellular processes without direct gene transcription. researchgate.netfrontiersin.org

Rapid Membrane-Initiated Actions

Compelling evidence supports the existence of membrane-associated estrogen receptors (mERs) that mediate the rapid, non-genomic effects of estrogens. nih.govuba.ar These actions are characterized by their swift onset, often occurring within seconds to minutes of estrogen exposure, a timeframe too short to be accounted for by traditional genomic mechanisms involving gene transcription and protein synthesis. researchgate.netnih.gov The binding of this compound to these membrane receptors can trigger a cascade of intracellular events, including the activation of second messenger systems and a variety of protein kinases. researchgate.netnih.gov

These rapid membrane-initiated signaling events have been observed in various cell types, including neurons and endothelial cells. nih.govnih.gov The interaction of estradiol (B170435) with membrane receptors can lead to the transactivation of other receptor types, such as metabotropic glutamate (B1630785) receptors (mGluRs) and insulin-like growth factor-1 (IGF-1) receptors, further diversifying the downstream signaling pathways. frontiersin.org For instance, in hypothalamic neurons, estrogens can rapidly alter neuronal activity, demonstrating the physiological relevance of these membrane-delimited events. nih.gov The membrane-impermeable nature of some estrogen-conjugates that still elicit these rapid responses further solidifies the concept of a membrane-initiated signaling cascade. frontiersin.org

Activation of Intracellular Signaling Cascades

The binding of this compound to its membrane receptors initiates a series of intracellular signaling cascades that play crucial roles in mediating its non-genomic effects. These pathways involve the activation of several key protein kinases and the mobilization of intracellular messengers.

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a significant downstream target of non-genomic estradiol signaling. researchgate.netnih.gov Activation of this pathway is initiated by the binding of estradiol to a membrane-associated estrogen receptor, which can be blocked by the estrogen receptor antagonist ICI 182,780. nih.gov This suggests that a membrane form of the estrogen receptor is responsible for initiating this cascade. nih.gov

Upon activation, PI3K phosphorylates and activates the serine/threonine kinase Akt. frontiersin.org Activated Akt, in turn, can phosphorylate a range of downstream targets, influencing cellular processes such as cell survival and proliferation. frontiersin.orgresearchgate.net In some contexts, the activation of the PI3K/Akt pathway by estradiol has been shown to be dependent on the upstream activation of c-Src kinase. nih.gov Research has demonstrated that estradiol treatment can lead to an increase in the phosphorylation of Akt and its downstream mediators in various cell types. nih.govfrontiersin.org

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical cascade activated by the non-genomic actions of this compound. researchgate.netnih.gov This pathway is involved in a wide array of cellular functions, including proliferation, differentiation, and survival. mdpi.com The activation of the MAPK/ERK pathway by estradiol can occur rapidly, within minutes of exposure. embopress.orghpaf.co.uk

The signaling cascade is initiated by the activation of membrane estrogen receptors, which can lead to the activation of Ras, a small GTPase, that in turn activates the RAF/MEK/ERK kinase cascade. mdpi.com This pathway can be triggered through the interaction of estrogen receptors with growth factor receptors, such as the epidermal growth factor receptor (EGFR). hpaf.co.uk Studies have shown that estradiol can induce the phosphorylation of ERK in various tissues, and this effect can be blocked by estrogen receptor antagonists. nih.govembopress.org The MAPK/ERK pathway plays a key role in mediating some of the neuroprotective and synaptic plasticity effects of estrogens. nih.gov

The non-receptor tyrosine kinase c-Src is a key mediator in the initiation of non-genomic estrogen signaling. nih.gov Estradiol can rapidly activate c-Src, leading to the formation of a signaling complex that includes the estrogen receptor and the p85 regulatory subunit of PI3K. nih.govmdpi.com This complex formation is a crucial step for the subsequent activation of the PI3K/Akt pathway. nih.gov

The activation of c-Src by the estrogen-receptor complex has been demonstrated in different cell types. embopress.org Experiments using c-Src specific inhibitors have shown that blocking c-Src activity abrogates the estradiol-induced activation of downstream signaling molecules like Akt. nih.gov Furthermore, the interaction between the estrogen receptor and c-Src is necessary for the full activation of downstream pathways, highlighting the role of c-Src as an essential upstream regulator in the non-genomic signaling cascade of estradiol. nih.govnih.gov

A rapid, non-genomic effect of estradiol involves the mobilization of intracellular calcium ([Ca2+]) and the subsequent production of nitric oxide (NO) via the activation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov This pathway is particularly important in the vascular endothelium. nih.gov

Upon estradiol binding to its membrane receptor, a transient increase in intracellular Ca2+ concentration occurs. nih.gov This rise in calcium is a prerequisite for the translocation and activation of eNOS. nih.gov The activation of eNOS leads to the production of NO, a potent vasodilator that plays a crucial role in regulating vascular tone. nih.govwikipedia.org This entire process is rapid, occurring within minutes, and can be blocked by estrogen receptor antagonists and intracellular calcium chelators, confirming its receptor-mediated and calcium-dependent nature. nih.gov The activation of eNOS can also be influenced by the PI3K/Akt and c-Src signaling pathways, indicating a complex interplay between different non-genomic signaling branches. nih.gov

Interactive Data Table: this compound Non-Genomic Signaling Pathways

| Signaling Pathway | Key Mediators | Primary Cellular Effects |

| Rapid Membrane-Initiated Actions | Membrane Estrogen Receptors (mERs), G-protein coupled receptors, Growth factor receptors | Initiation of rapid, non-genomic signaling cascades |

| PI3K/Akt Pathway | PI3K, Akt | Cell survival, proliferation |

| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, survival |

| c-Src Kinase Activation | c-Src | Formation of signaling complexes, activation of downstream kinases |

| Calcium Mobilization and Nitric Oxide Production | Intracellular Ca2+, eNOS | Vasodilation, regulation of vascular tone |

Protein Kinase A (PKA) Modulation

The signaling pathways of estrogens, a class of steroid hormones, are known to involve the modulation of various intracellular protein kinases, including Protein Kinase A (PKA). In general, estrogen signaling can influence the PKA pathway, which in turn regulates a multitude of cellular processes. For instance, studies on the more potent isomer, 17beta-estradiol, have shown that it can induce the expression of certain genes through pathways involving PKA. nih.gov The activation of PKA can be initiated by estrogen binding to membrane-associated estrogen receptors, leading to a cascade of intracellular events. researchgate.net This modulation is a key component of the non-genomic actions of estrogens.

However, the scientific literature available provides limited specific details on the direct modulation of the Protein Kinase A (PKA) signaling pathway by this compound. While one study investigating postmenopausal breast cancer risk measured levels of various estrogen metabolites, including 16-epiestriol (B195161) (this compound), it linked the PKA signal transduction pathway to the action of prostaglandin (B15479496) E2 (PGE2) on aromatase activity, rather than to a direct action of this compound itself. aacrjournals.org Research focusing on other estrogens has demonstrated that PKA can be a crucial mediator of their effects. For example, the activation of PKA can mimic certain estrogenic effects, and the use of PKA inhibitors can block these actions, underscoring the pathway's importance in estrogen signaling. nih.gov Despite this, specific investigations into how this compound engages and modulates the PKA pathway are not extensively documented.

Crosstalk and Integration of Genomic and Non-Genomic Actions

Estrogens exert their physiological effects through two primary modes of action: genomic and non-genomic. The classical genomic pathway involves the binding of estrogen to intracellular estrogen receptors (ERs), which then act as transcription factors to regulate gene expression. nih.gov The non-genomic pathway involves rapid, membrane-initiated steroid signaling that activates various kinase cascades and intracellular messengers without directly altering gene transcription. physiology.orgresearchgate.net

A critical aspect of estrogen signaling is the crosstalk and integration of these two pathways. physiology.org Non-genomic signals initiated at the cell membrane can influence and potentiate the genomic actions of estrogens. physiology.orgnih.gov For example, kinase cascades activated by membrane ERs can phosphorylate the nuclear ERs or their co-regulators, thereby modifying their transcriptional activity. This integration ensures a complex and finely tuned cellular response to hormonal signals. researchgate.net

While the concept of signaling integration is well-established for estrogens as a class, there is a notable lack of specific research detailing these mechanisms for this compound. The ways in which the non-genomic signals potentially generated by this compound might intersect with and modulate its genomic, gene-regulating functions have not been thoroughly elucidated in the available scientific literature. Studies on various estrogenic compounds, including environmental estrogens, show that the profile of non-genomic and genomic signaling crosstalk can be highly compound-specific. nih.gov Therefore, direct extrapolation from its more potent isomer, 17beta-estradiol, to this compound is not scientifically rigorous without specific experimental evidence.

Cellular and Tissue Specific Research on 16beta Estradiol Effects

Effects on Cellular Differentiation and Development

Comprehensive searches did not yield specific studies on the role of 16beta-Estradiol in the following areas:

Regulation of Cellular Processes

Cell Survival and Proliferation:The influence of estrogens on cell survival and proliferation is context-dependent, varying by cell type, concentration, and receptor expression. For instance, 17beta-estradiol has been shown to inhibit testosterone-induced cell proliferation in HepG2 liver cancer cells by modulating the ratios of estrogen receptor isoforms to the androgen receptor.nih.govIn other contexts, it can promote the proliferation of certain breast cancer cells.frontiersin.orgSpecific investigations into how this compound regulates the fundamental processes of cell survival and proliferation are not available in the reviewed literature.

In-Depth Scientific Review of this compound

A comprehensive analysis of the available scientific literature reveals a significant lack of specific research on the cellular and tissue-specific effects of this compound, particularly concerning the detailed mechanisms outlined in the requested article structure. This compound, also known as 16-epiestriol (B195161), is a minor and weak endogenous estrogen. wikipedia.org It is recognized as a metabolite of estrone (B1671321) and the 16β-epimer of estriol (B74026). wikipedia.orgcaymanchem.com

The vast majority of endocrinological and cellular research focuses on the significantly more potent and biologically prevalent isomer, 17beta-estradiol. Consequently, detailed, peer-reviewed studies elucidating the specific roles of this compound in the regulation of apoptosis, cell cycle control, non-ERE-mediated gene expression, and its precise effects on reproductive tissues are not available in the current body of scientific literature.

While this compound is known to exhibit some estrogenic activity and has been noted for its anti-inflammatory properties, wikipedia.orgcaymanchem.comcymitquimica.comimmunomart.org specific data on the following topics is not available:

Tissue-Specific Responses and Molecular Mechanisms

Reproductive System

Testicular Tissue Maturation and Spermatocyte Production:The specific effects of this compound on the processes of testicular maturation and the production of spermatocytes have not been a subject of detailed scientific investigation.

Due to the absence of specific research data for this compound in these areas, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. Generating content for these sections would require extrapolation from data on other estrogen isomers, which would be scientifically inaccurate and speculative.

Skeletal System Research

The skeletal system is a primary target for estradiol's actions, where it plays a crucial role in the maintenance of bone mass and integrity. Research has delved into the specific effects of estradiol (B170435) on bone cells, including osteoblasts and chondrocytes, as well as its influence on the extracellular matrix.

Estradiol has been shown to directly influence the activity and differentiation of osteoblasts, the cells responsible for bone formation. Studies on human bone marrow stromal cells have demonstrated that 17beta-estradiol can have modest effects on osteoblast growth and the expression of alkaline phosphatase (ALP), a key marker of osteoblastic differentiation. nih.gov In some instances, 17beta-estradiol was found to inhibit osteoblast proliferation, while in others it showed a stimulatory effect. nih.gov Furthermore, under specific culture conditions, 17beta-estradiol increased the number of ALP-positive colonies, suggesting a role in promoting the differentiation of osteoprogenitor cells. nih.gov Research on MC3T3-E1 cells and murine bone marrow-derived mesenchymal stem cells found that 17beta-estradiol dose-dependently increased alkaline phosphatase activity. plos.org

In the context of cartilage, research has explored the impact of estradiol on chondrocytes, the sole cellular component of cartilage. Studies on skeletally mature rat cartilage have shown that 17beta-estradiol can decrease cartilage thickness by inhibiting chondrocyte proliferation and promoting their maturation. nih.gov This is supported by findings of a significant reduction in the mitotic index of chondrocytes upon estrogen supplementation. nih.gov Furthermore, estradiol has been found to promote chondrogenesis in vitro, with maximal expression of type II collagen observed at a concentration of 10-7 M. ijbs.com

| Cell Type | Experimental Model | Key Findings |

|---|---|---|

| Osteoblasts | Human bone marrow stromal cells | Modest and variable effects on growth and ALP activity. nih.gov |

| Increased number of ALP-positive colonies under specific conditions. nih.gov | ||

| MC3T3-E1 cells and murine bone marrow-derived mesenchymal stem cells | Dose-dependent increase in alkaline phosphatase activity. plos.org | |

| Chondrocytes | Skeletally mature rat cartilage | Decreased cartilage thickness via inhibition of proliferation and promotion of maturation. nih.gov |

| Significant reduction in mitotic index. nih.gov | ||

| Postnatal mouse growth plate chondrocytes | Promoted chondrogenesis and maximal type II collagen expression at 10-7 M. ijbs.com |

Estradiol's influence extends to the production of collagen, a major component of the bone matrix. In skeletally mature rat cartilage, 17beta-estradiol treatment led to a visible increase in the deposition of Type X collagen in the extracellular matrix of hypertrophic chondrocytes. nih.gov Conversely, in female bovine articular chondrocytes, physiological doses of 17beta-estradiol did not show significant effects on proline incorporation or type II collagen synthesis. nih.gov However, preincubation with 17beta-estradiol was found to suppress the stimulatory effect of insulin (B600854) on collagen synthesis in an estrogen receptor-mediated manner. nih.gov

A significant body of research has established a strong positive correlation between estradiol levels and bone mineral density (BMD). In postmenopausal women, higher serum estradiol concentrations are significantly associated with higher BMD, particularly in the femoral neck. univmed.org Studies have indicated a threshold effect, with women having estradiol levels below a certain point (e.g., 60 pg/mL) exhibiting a significantly higher likelihood of low bone mineral density. youtube.com Clinical trials have demonstrated that even low doses of 17beta-estradiol can effectively increase BMD at various skeletal sites, including the femoral neck, total hip, and spine, in older postmenopausal women. nih.govyoutube.com These increases in BMD are often accompanied by a reduction in bone turnover markers. nih.gov

| Area of Research | Experimental Model/Population | Key Findings |

|---|---|---|

| Collagen Biosynthesis | Skeletally mature rat cartilage | Increased deposition of Type X collagen. nih.gov |

| Female bovine articular chondrocytes | No significant direct effect on type II collagen synthesis at physiological doses. nih.gov | |

| Suppressed insulin-stimulated collagen synthesis. nih.gov | ||

| Bone Mineral Density | Postmenopausal women | Positive correlation between serum estradiol levels and BMD. univmed.org |

| Estradiol levels below a certain threshold are associated with a higher risk of low BMD. youtube.com | ||

| Older postmenopausal women (clinical trial) | Low-dose 17beta-estradiol increased BMD at the femoral neck, total hip, and spine. nih.govyoutube.com | |

| Reduction in bone turnover markers with estradiol treatment. nih.gov |

Cardiovascular System Research

The cardiovascular system is another key target of estradiol's physiological effects. Research in this area has focused on its role in maintaining vascular health and its potential protective effects against cardiovascular disease.

Estradiol has been consistently shown to have beneficial effects on endothelial cells, the inner lining of blood vessels. A crucial aspect of this is its ability to stimulate the production of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties. Studies have demonstrated that 17beta-estradiol causes a rapid, nongenomic activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. nih.govoup.com This activation is mediated, at least in part, through the estrogen receptor alpha (ERα). nih.gov In ovine fetal pulmonary artery endothelial cells, estradiol-17beta led to a 2.5-fold increase in NOS enzymatic activity. nih.gov This effect was associated with an upregulation of both eNOS protein expression and mRNA abundance. nih.gov

| Experimental Model | Mechanism | Outcome |

|---|---|---|

| Ovine endothelial cells | Nongenomic activation of eNOS via ERα. nih.gov | Rapid activation of eNOS. nih.gov |

| Ovine fetal pulmonary artery endothelial cells | Upregulation of eNOS protein expression and mRNA abundance. nih.gov | 2.5-fold increase in NOS enzymatic activity. nih.gov |

In the context of vascular injury, which can lead to conditions like atherosclerosis and restenosis, estradiol has demonstrated protective effects. Research has shown that 17beta-estradiol inhibits the proliferation of vascular smooth muscle cells (VSMCs), a key event in the formation of neointimal hyperplasia following vascular injury. nih.govrero.ch This inhibitory effect on VSMC proliferation and migration may contribute to the cardiovascular protective properties of estradiol. rero.ch Furthermore, studies have indicated that 17beta-estradiol can inhibit the apoptosis of endothelial cells, which is crucial for maintaining the integrity of the vascular barrier and preventing the initiation of atherosclerotic processes. nih.gov

Estradiol has been shown to possess antioxidant properties that can counteract oxidative stress, a key contributor to cardiovascular disease. In bovine aortic endothelial cells, 17beta-estradiol pretreatment significantly reduced the increase in intracellular reactive oxygen species (ROS) induced by hydrogen peroxide. nih.gov This antioxidant effect helps to protect vascular endothelial cells from damage. nih.gov

Furthermore, estradiol can modulate inflammatory responses within the vasculature. In human aortic endothelial cells, 17beta-estradiol was found to reduce the expression of pro-inflammatory molecules such as interleukin-6 (IL-6), IL-8, VCAM-1, and ICAM-1 induced by C-reactive protein (CRP). nih.gov In ovariectomized rats, estrogen treatment significantly reduced the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and IL-6, demonstrating its anti-inflammatory actions. aem-sbem.comscielo.br Studies in postmenopausal women have also shown that treatment with 17beta-estradiol can favorably affect vascular inflammation by reducing levels of cell adhesion molecules like ICAM-1 and VCAM-1. nih.gov

| Area of Modulation | Experimental Model/Population | Key Findings |

|---|---|---|

| Redox Imbalance | Bovine aortic endothelial cells | Significantly reduced the increase in intracellular ROS induced by oxidative stress. nih.gov |

| Inflammation | Human aortic endothelial cells | Reduced CRP-induced expression of IL-6, IL-8, VCAM-1, and ICAM-1. nih.gov |

| Ovariectomized rats | Reduced expression of TNF-α and IL-6. aem-sbem.comscielo.br | |

| Postmenopausal women | Reduced levels of ICAM-1 and VCAM-1. nih.gov |

Nervous System and Brain Research

Research into the effects of this compound on the nervous system has revealed its significant role in maintaining synaptic health, influencing cognitive functions, providing neuroprotection, and acting as a neuroactive steroid.

Effects on Synaptic Health and Cognitive Functions (Learning, Memory)

This compound has been shown to positively impact cognitive functions, particularly learning and memory, by modulating synaptic plasticity. nouveauhealth.com Animal studies have demonstrated that estradiol can enhance performance during the acquisition phase of learning tasks. nih.gov The hormone is understood to influence cognitive functions through its interaction with classical nuclear receptors, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), in key brain regions like the medial prefrontal cortex and hippocampus. nouveauhealth.com

Research indicates that this compound's beneficial effects on memory may be associated with subtle structural changes in synapses. For instance, studies in ovariectomized mice have shown that estradiol benzoate (B1203000) replacement can reduce the width of the synaptic cleft, increase the thickness of the postsynaptic density (PSD), and increase the number of synaptic vesicles in the presynaptic terminal in both the cerebral cortex and hippocampus. nih.gov Furthermore, neuron-derived estradiol is considered essential for normal long-term potentiation (LTP), synaptic plasticity, and cognitive function in both male and female brains. nih.gov

However, the effects of estradiol on cognition can be complex and dependent on various factors. While it enhances spatial learning, it may hinder learning methods that rely on stimulus-response associations. psmag.com The timing of exposure, the specific brain functions or regions being studied, and the age of the subject can all lead to different outcomes. psmag.com Chronic exposure to a steady dose of estradiol has been found in some studies to diminish performance in tasks involving working memory and response inhibition in rats. psmag.com

Interactive Table: Effects of this compound on Cognitive Functions

| Study Focus | Animal Model | Cognitive Task | Key Findings | Reference |

|---|---|---|---|---|

| Learning and Memory | Rats | Various learning and memory tasks | Estradiol enhances cognition, particularly during the acquisition phase. | nih.gov |

| Spatial Memory | Ovariectomized Mice | Water Maze | Estradiol benzoate significantly reduced the latency and distance to find the platform. | nih.gov |

| Working Memory | Rats | Lever-pressing tasks | Chronic exposure to estradiol diminished performance on tasks involving working memory and response inhibition. | psmag.com |

| Memory Consolidation | Ovariectomized Mice | Object placement | Estradiol enhances memory consolidation when administered immediately after a sample trial. | nih.gov |

Neuroprotection and Regulation of Neural Cells (e.g., Microglial Downregulation)

This compound exerts significant neuroprotective effects through various mechanisms. It has been shown to offer protection against ischemic stroke-like injury and other forms of neurodegeneration. nih.gov The hormone's anti-inflammatory properties are a key aspect of its neuroprotective capacity, as it can reduce the production of pro-inflammatory cytokines and alter microglial activation. mdpi.com

In the context of neuroinflammation, this compound can regulate the activation and polarization of microglia, the primary immune cells of the central nervous system. nih.govresearchgate.netnih.gov Studies have shown that it can suppress the pro-inflammatory M1 microglial phenotype while enhancing the anti-inflammatory M2 phenotype in the hippocampus following global cerebral ischemia. nih.govresearchgate.netnih.gov This modulation of microglia is associated with a decrease in pro-inflammatory markers and an increase in anti-inflammatory cytokines. nih.govresearchgate.netnih.gov Specifically, estradiol has been found to inhibit the release of metalloproteinase 9 (MMP9) and the translocation of NF-κB to the nucleus in microglia, thereby reducing the production of nitric oxide and reactive oxygen species. mdpi.com

Furthermore, this compound's neuroprotective actions are linked to the regulation of growth factors and the inhibition of apoptotic pathways. mdpi.com It can prevent apoptotic neuronal cell death, a process that appears to be dependent on the presence of estrogen receptor-α and the modulation of Bcl proteins. nih.gov

Interactive Table: Neuroprotective Mechanisms of this compound

| Neuroprotective Mechanism | Cellular/Molecular Effect | Experimental Model | Key Outcome | Reference |

|---|---|---|---|---|

| Anti-inflammation | Alters microglial activation pattern, reduces pro-inflammatory cytokine production. | Cerebral Ischemia | Reduced infarct size and improved outcome. | mdpi.com |

| Microglial Regulation | Suppresses M1 phenotype, enhances M2 phenotype. | Global Cerebral Ischemia | Decreased neuroinflammation. | nih.govresearchgate.netnih.gov |

| Apoptosis Inhibition | Modulates Bcl proteins. | Apoptotic neuronal cell death models | Prevention of neuronal cell death. | nih.gov |

| Growth Factor Regulation | Regulates growth factors. | Cerebral Ischemia | Facilitates recovery and decreases apoptosis. | mdpi.com |

Neuroactive Steroid Actions

This compound is not only produced by the gonads but is also synthesized de novo in the brain, where it acts as a neurosteroid. researchgate.net These brain-derived estrogens play a crucial role in rapidly altering neural functions, including cognition. nouveauhealth.com The synthesis of estradiol within neurons suggests its function as a neuromodulator in the forebrain, controlling synaptic plasticity and cognitive processes. nih.gov

Neurosteroids can exert their effects through both classic genomic mechanisms, by binding to nuclear receptors and regulating gene transcription, and non-classic, rapid, membrane-initiated signaling pathways. frontiersin.org These rapid actions are independent of transcriptional activities and are involved in the neuroprotective effects of estradiol. researchgate.net The withdrawal of estrogen can lead to disturbances in the equilibrium of other neurosteroids in the brain, such as an increase in DHEA-S levels, which may have implications for mood and behavior. nih.gov

Immune System Research

This compound has a profound impact on the immune system, modulating both innate and adaptive immune responses. Its effects are complex and can vary depending on the context, including the specific immune cell type, its activation state, and the surrounding environment. frontiersin.org

Innate and Adaptive Immune Cell Signaling

This compound can influence all major innate and adaptive immune cells. frontiersin.org Receptors for estrogens are present in cells of both the innate and adaptive immune systems, allowing for direct regulation of their function. nih.gov In the innate immune system, estradiol can affect the function of monocytes and macrophages. plos.org For instance, it can modulate the release of pro-inflammatory cytokines from activated monocytes and macrophages, partly through the modulation of CD16 expression. nih.gov

Regarding the adaptive immune system, this compound has been shown to modulate all subsets of T cells, including CD4+ (Th1, Th2, Th17, and Tregs) and CD8+ cells. frontiersin.org It also impacts B cell maturation and antibody production. frontiersin.org Generally, estrogen is associated with increased levels of circulating antibodies, which can be observed during periods of high estrogen production, such as pregnancy. nih.gov

Cytokine and Chemokine Modulation

A significant aspect of this compound's immunomodulatory role is its ability to regulate the production of cytokines and chemokines. It generally exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and enhancing anti-inflammatory ones. nih.gov For example, in the spinal cord, estradiol can significantly decrease the levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

The hormone's influence on cytokine release can be site-specific. While it can reduce inflammatory mediators in the dorsal root ganglia and spinal cord, it may not have the same effect in the paw or serum in certain inflammatory models. nih.gov In macrophages, the absence of 17 beta-estradiol can lead to increased release of TNF alpha, IL-1 beta, and IL-6 upon receptor binding. nih.gov this compound can also regulate the expression of chemokines such as CXCL8 and CCL2. frontiersin.org This modulation of cytokines and chemokines is a key mechanism through which estradiol influences inflammatory responses and immune cell trafficking. nih.gov

Interactive Table: Modulation of Cytokines and Chemokines by this compound

| Cytokine/Chemokine | Effect of Estradiol | Immune Cell/Tissue | Context | Reference |

|---|---|---|---|---|

| TNF-α | Decrease | Spinal Cord | Inflammatory pain model | nih.gov |

| IL-1β | Decrease | Spinal Cord | Inflammatory pain model | nih.gov |

| IL-10 | Increase | Dorsal Root Ganglia | Inflammatory pain model | nih.gov |

| IL-6 | Increased release in absence of estradiol | Macrophages | In vitro stimulation | nih.gov |

| CXCL8 | Attenuation | Macrophages | In response to endotoxin | plos.org |

| CCL2 | Regulation | Dendritic Cells | General immune response | frontiersin.org |

Adipose Tissue Metabolism

Current research specifically detailing the direct effects of this compound on adipose tissue metabolism is limited. The majority of studies on estrogen's impact on fat tissue have centered on the more potent 17beta-Estradiol. Estrogens, as a class, are known to influence body fat distribution, adipocyte differentiation, lipolysis, and the secretion of adipokines, which are signaling molecules from fat cells. They generally promote a healthier fat distribution by favoring subcutaneous fat over visceral fat and have complex effects on adipocyte function. However, without specific studies on this compound, its precise role in these processes remains an area for future investigation. It has been noted that 16-epiestriol possesses anti-inflammatory properties, which could theoretically impact the inflammatory state of adipose tissue often associated with metabolic dysfunction, but direct evidence is lacking. caymanchem.com

Skin Fibroblast Activity and Wound Healing

The specific role of this compound in skin fibroblast activity and the intricate process of wound healing is not extensively documented in current scientific literature. Research in this area has predominantly focused on 17beta-Estradiol, which is known to accelerate wound healing by influencing various cell types, including skin fibroblasts. Fibroblasts are integral to all phases of wound healing, responsible for synthesizing extracellular matrix components like collagen, and facilitating wound contraction. nih.govnih.gov

While direct studies on this compound are scarce, it is known to be an estradiol metabolite with anti-inflammatory properties. caymanchem.comsigmaaldrich.com Inflammation is a critical phase of wound healing, and its proper regulation is essential for successful tissue repair. The anti-inflammatory nature of this compound suggests a potential role in modulating the wound healing process, though further research is required to elucidate the specific mechanisms and outcomes.

Liver Biotransformation and Estrogen Metabolism

The liver is the primary site for the metabolism of estrogens, including the biotransformation of this compound (also known as 16-epiestriol). This compound is a known metabolite of both estradiol and estrone. caymanchem.com In vitro studies using human fetal liver have demonstrated that estradiol-17beta can be metabolized to form 16-epiestriol, among other products like estriol and estrone. nih.govoup.comoup.com This indicates that the formation of this compound is a naturally occurring pathway in hepatic estrogen metabolism.

Further research with avian liver tissue has shown that 16-epiestriol and estriol can be interconverted. nih.gov A key intermediate in this process has been identified as 16-oxo-oestradiol-17beta. nih.gov The metabolic pathways for estrogens are complex and involve a series of hydroxylation, oxidation, and conjugation reactions to facilitate their excretion. The 16-hydroxylation pathway is one of the major routes of estrogen metabolism. researchgate.net

The table below summarizes the key findings regarding the hepatic metabolism involving this compound.

| Metabolic Process | Precursor(s) | Product(s) | Key Intermediate(s) | Tissue Model |

| Formation | Estradiol-17beta | 16-epiestriol, Estriol, Estrone | - | Human Fetal Liver |

| Interconversion | Estriol | 16-epiestriol | 16-oxo-oestradiol-17beta | Avian Liver |

| Interconversion | 16-epiestriol | Estriol | 16-oxo-oestradiol-17beta | Avian Liver |

This table outlines the known metabolic transformations related to this compound in liver tissue based on in vitro studies.

Comparative Tissue Selectivity of Estrogenic Compounds

A distinguishing feature of this compound is its notable preference for binding to Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα). oup.comspandidos-publications.com This differential binding affinity is a critical determinant of its tissue-specific effects, as the distribution of ERα and ERβ varies significantly among different tissues. For instance, ERα is more predominant in the uterus and breast, while ERβ is found in tissues like the prostate, colon, and lungs. spandidos-publications.com

Studies have quantified this binding preference, with reports indicating that 16,17-epiestriol (B195164) (this compound) has up to an 18-fold higher binding affinity for ERβ compared to ERα. oup.comspandidos-publications.com This suggests that this compound may exert more potent effects in tissues that are rich in ERβ, while having a lesser impact on tissues where ERα is the dominant receptor. This contrasts with 17beta-Estradiol, which binds with high affinity to both ERα and ERβ. oup.com

The table below presents a comparison of the relative binding affinities of this compound and other estrogens for ERα and ERβ.

| Estrogenic Compound | Relative Binding Affinity for ERα | Relative Binding Affinity for ERβ | Preferential Binding |

| 17beta-Estradiol (E2) | High | High | Equal |

| Estrone (E1) | Moderate | Lower than ERα | ERα |

| Estriol (E3) | Low | Moderate | ERβ (~3-fold) |

| 16,17-Epiestriol (this compound) | Very Low | Moderate | ERβ (~18-fold) |

This table provides a qualitative and quantitative comparison of the binding preferences of various estrogens for the two main estrogen receptor subtypes, highlighting the significant ERβ selectivity of this compound. oup.comspandidos-publications.comoup.com

This selective action could be significant in the context of developing therapies that aim to target specific tissues while minimizing off-target effects.

Advanced Research Methodologies and Models for 16beta Estradiol Studies

Analytical Methodologies for Detection and Quantification

A variety of analytical techniques have been developed and optimized for the study of estrogens. These methods vary in their sensitivity, specificity, and applicability to different biological matrices.

Mass spectrometry (MS) coupled with chromatographic separation is a powerful tool for the definitive identification and quantification of steroid hormones. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are frequently employed in estrogen research. nih.govmdpi.comanapharmbioanalytics.com

GC-MS has been utilized for the simultaneous quantification of a wide panel of urinary estrogens, including metabolites of 17β-estradiol. unito.it For instance, a GC-MS/MS method was developed to determine the concentration of various steroids, confirming the presence of key metabolites in cell-based assays. mdpi.com LC-MS/MS is often considered the gold standard for its ability to analyze multiple analytes in a single run. researchgate.net UPLC-MS/MS methods have been successfully developed for the determination of unconjugated estradiol (B170435) and estrone (B1671321) in human plasma, offering high sensitivity. anapharmbioanalytics.com

A highly sensitive and accurate negative chemical ionization (NCI) GC-MS/MS method has been developed for assaying estradiol in plasma, demonstrating the ability to detect concentrations as low as 2.5 pg/mL. thermofisher.com Furthermore, UPLC-MS/MS systems have been shown to provide the analytical sensitivity, precision, and accuracy required for the analysis of 17β-estradiol and estrone in serum. waters.com

A primary advantage of mass spectrometry-based techniques is their superior selectivity and sensitivity compared to other methods like immunoassays. nih.govmst.dkendocrinology.org Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting the analyte of interest and detecting specific product ions, which confirms the identity of the compound being measured. endocrinology.org This is crucial for distinguishing between structurally similar estrogen isomers. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) significantly enhances the ability to measure low levels of estrogens with high specificity. eneuro.orgnih.gov This is particularly important in research settings where concentrations can be extremely low, such as in the plasma of men and postmenopausal women. nih.govresearchgate.netresearchgate.net Derivatization techniques can further improve sensitivity by adding an easily ionized group to the estrogen molecule. eneuro.orgnih.gov For example, derivatization has been shown to improve the limits of quantitation for estrone and estradiol significantly. nih.gov

The high specificity of LC-MS/MS mitigates the cross-reactivity issues often encountered with immunoassays, making it a more reliable method for steroid hormone analysis. nih.gov

Effective sample preparation is critical for accurate quantification of 16beta-estradiol and other estrogens by mass spectrometry. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate estrogens from complex biological matrices like plasma, serum, and urine. nih.govthermofisher.com For instance, a method for analyzing free and total estrogens in serum involved ultracentrifugation and liquid-liquid extraction. thermofisher.com Another approach used SPE for the analysis of estrogens in wastewater. researchgate.net

The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry. nih.govmdpi.com These standards, such as deuterated or ¹³C-labeled versions of the analyte, are added to the sample at the beginning of the preparation process. They co-elute with the analyte and are distinguished by their different mass-to-charge ratios in the mass spectrometer. This allows for the correction of any analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision. thermofisher.com For example, d4-estradiol is used as an internal standard in the analysis of estradiol in plasma. thermofisher.com

| Technique | Sample Type | Extraction Method | Internal Standard Example | Reference |

|---|---|---|---|---|

| GC-MS/MS | Plasma | Solid-Phase Extraction (SPE) | d4-estradiol | thermofisher.com |

| LC-MS/MS | Serum | Liquid-Liquid Extraction (LLE) | ¹³C₂-Estradiol | nih.gov |

| UPLC-MS/MS | Plasma | Liquid-Liquid Extraction (LLE) | Not Specified | anapharmbioanalytics.com |

| GC-MS | Urine | Solid-Phase Extraction (SPE) | Not Specified | unito.it |

Chromatography is an essential component of estrogen analysis, providing the necessary separation of different estrogen compounds before detection. nih.gov High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are the most common techniques used in conjunction with mass spectrometry. nih.govmst.dk

HPLC has been a foundational technique for separating estrogens, and methods have been developed for the determination of 17β-estradiol in pharmaceutical forms and biological samples. researchgate.net UPLC, with its use of smaller particle size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.govwaters.com GC is well-suited for the analysis of volatile compounds and requires derivatization of estrogens to increase their volatility and thermal stability. unito.itmst.dk The choice of chromatographic method depends on the specific estrogens being analyzed, the sample matrix, and the desired sensitivity and resolution. unito.itmst.dk

While mass spectrometry is the dominant technique, other methods have been explored for estrogen analysis. UV spectrophotometry has been used for the determination of 17β-estradiol in pharmaceutical preparations. researchgate.net However, spectrophotometric methods generally lack the sensitivity and selectivity required for analyzing the low concentrations of estrogens typically found in biological samples. mst.dk

Capillary electrophoresis (CE) is another separation technique that can be coupled with various detectors. While it offers high separation efficiency, its application in routine estrogen analysis is less common compared to LC and GC, primarily due to sensitivity limitations for trace-level detection in complex matrices.

Immunoassays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), are widely used in clinical settings due to their low cost and ease of automation. nih.gov However, they have significant limitations in research, particularly for the measurement of low-concentration steroids like estradiol and its isomers. nih.govmedlabmag.comnih.govnih.gov

The primary limitation is a lack of specificity due to antibody cross-reactivity. eneuro.orgnih.govannlabmed.org Antibodies designed to detect a specific estrogen may also bind to other structurally related steroids, metabolites, or even drugs, leading to inaccurate and often overestimated results. nih.govannlabmed.orgnih.gov This is a major concern when measuring the very low levels of estrogens in men, postmenopausal women, and children. nih.govnih.govmyadlm.org For example, fulvestrant, an estrogen receptor antagonist, can cause significant cross-reaction in estradiol immunoassays. annlabmed.org Similarly, the aromatase inhibitor exemestane (B1683764) and its metabolites can lead to falsely elevated estradiol results. annlabmed.organnlabmed.org

Furthermore, the sensitivity of many commercial immunoassays is insufficient to accurately quantify the low physiological concentrations of estrogens relevant in many research studies. endocrinology.orgnih.govmyadlm.org The Endocrine Society has issued a position statement highlighting these challenges and recommending more specific methods like mass spectrometry for steroid hormone analysis in many contexts. nih.gov

| Methodology | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Mass Spectrometry (GC-MS, LC-MS/MS) | High selectivity and sensitivity; ability to measure multiple analytes simultaneously. | Higher cost and complexity; requires specialized personnel. | eneuro.orgmst.dkendocrinology.orgmedlabmag.com |

| Immunoassays (ELISA, RIA) | Low cost; high throughput; automated. | Lack of specificity (cross-reactivity); poor sensitivity at low concentrations. | nih.govnih.govnih.govmyadlm.org |

| Chromatography (HPLC, UPLC, GC) | Excellent separation of complex mixtures. | Often requires coupling with a sensitive detector like MS for trace analysis. | nih.govmst.dkwaters.com |

| Spectrophotometry (UV) | Simple and inexpensive. | Low sensitivity and selectivity for biological samples. | mst.dkresearchgate.net |

Mass Spectrometry-Based Techniques (GC-MS, LC-MS/MS, UPLC-MS/MS)

In Vitro Experimental Models

In vitro models provide a controlled environment to study the specific cellular and molecular effects of this compound and its analogs, free from the systemic complexities of a whole organism.

A variety of human cell lines are employed to investigate the biological effects of this compound derivatives. The choice of cell line is often dependent on the specific research question, such as assessing anticancer properties or studying effects on estrogen receptors.

MCF-7 and T-47D Cells: These estrogen receptor-positive (ER+) breast cancer cell lines are fundamental models in the study of hormone-dependent cancers. nih.govfrontiersin.orgmdpi.com Research has utilized these cells to evaluate the antiproliferative activities of novel 16-triazolyl-13α-estradiol derivatives. nih.gov In T-47D cells, which have a strong endogenous 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) activity, derivatives of this compound have been tested for their ability to inhibit the conversion of estrone (E1) to the more potent estradiol (E2). For instance, 16beta-m-carbamoylbenzyl-E2 was identified as a potent inhibitor of 17β-HSD1. nih.gov Interestingly, while this compound showed some proliferative effects on its own in T-47D cells, it significantly blocked the proliferation induced by estrone. nih.gov Further modifications to this parent compound led to the development of non-estrogenic inhibitors of 17β-HSD1 that effectively suppress E1-induced proliferation in MCF-7 cells. nih.govresearchgate.net Studies have also shown that stable expression of estrogen sulfotransferase (EST) in MCF-7 cells, which inactivates estradiol through sulfation, inhibits cell growth at physiological estradiol concentrations. nih.gov